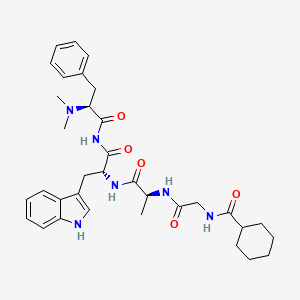

GR 100679

Beschreibung

Eigenschaften

CAS-Nummer |

150351-87-4 |

|---|---|

Molekularformel |

C34H44N6O5 |

Molekulargewicht |

616.76 |

IUPAC-Name |

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-2-(dimethylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-34(45)29(40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44,45)/t22-,28+,29-/m0/s1 |

InChI-Schlüssel |

IBEKIBIBZTXBOZ-GJDOKZOISA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(=O)C(CC3=CC=CC=C3)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GR 100679; GR-100679; GR100679; |

Herkunft des Produkts |

United States |

Gr 100679 As a Primary Radioligand in Receptor Binding Studies

Quantitative Characterization of GR 100679 Binding Parameters

Analysis of data from binding assays allows for the precise quantification of key receptor characteristics.

The data from saturation binding experiments (specific binding vs. radioligand concentration) are typically plotted and analyzed using non-linear regression to fit a hyperbolic curve. graphpad.comumich.edu

Dissociation Constant (Kd): This value represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium. uah.esumich.edu It is an inverse measure of affinity; a lower Kd value indicates a higher affinity of the ligand for the receptor. turkupetcentre.net

Receptor Density (Bmax): This is the maximum number of binding sites, representing the total concentration of receptors in the sample. uah.esgraphpad.com It is typically expressed in units such as femtomoles (fmol) per milligram of protein or sites per cell. umich.edu

| Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Source |

| Human Colon Circular Muscle | [¹²⁵I]-NKA | 0.47 ± 0.05 | 114 ± 5 (pmol/g protein) | nih.gov |

| Rat Fundus | [¹²⁵I]-NKA | 1.9 | Not Reported | researchgate.net |

| Rat Colon | [¹²⁵I]-NKA | 0.4 | Not Reported | researchgate.net |

| Rat Bladder | [¹²⁵I]-NKA | 0.4 | Not Reported | researchgate.net |

Kinetic experiments measure the rates at which a radioligand binds to (association) and dissociates from the receptor. nih.govnih.gov

Association Rate (k_on): This is determined by measuring the amount of specific binding at various time points after the addition of [³H]GR100679 to the membrane preparation.

Dissociation Rate (k_off): This is measured by first allowing the binding to reach equilibrium and then initiating dissociation by adding a high concentration of an unlabeled ligand. The amount of radioligand remaining bound is then measured over time. uah.es

These kinetic constants are related to the equilibrium dissociation constant (Kd) by the formula: Kd = k_off / k_on. turkupetcentre.net These studies also confirm the appropriate incubation time needed for saturation and competition experiments to reach a state of equilibrium. plos.org For instance, studies with other radioligands on NK₂ receptors have shown that equilibrium is typically reached within 60 to 180 minutes at room temperature. plos.orgnih.gov

Determination of Dissociation Constants (Kd) and Receptor Densities (Bmax)

Applications of [³H]GR100679 in Profiling Neurokinin 2 Receptor Ligands

A primary application of [³H]GR100679 is to characterize the affinity of unlabeled compounds, such as newly synthesized potential drugs, for the NK₂ receptor. nih.govmedchemexpress.com By performing competition binding assays, researchers can determine the Ki value for a wide range of test ligands. guidetopharmacology.org This allows for the pharmacological profiling of compounds and the determination of their selectivity for the NK₂ receptor compared to other receptor types, such as NK₁ and NK₃. nih.govresearchgate.net

For example, the compound GR 159897 was identified as a potent and selective NK₂ antagonist by demonstrating its ability to compete for the binding of [³H]GR100679 to hNK₂-transfected CHO cells with a high affinity (pKi of 9.5), while showing negligible activity at NK₁ and NK₃ receptors. nih.govtocris.com

| Compound | Receptor Preparation | pKi | Source |

| GR 159897 | hNK₂-CHO cells | 9.5 | nih.govtocris.com |

| GR 159897 | Rat colon membranes | 10.0 | nih.govmedchemexpress.com |

| GR 138676 | hNK₂-CHO cells | 6.0 | researchgate.net |

pKi is the negative logarithm of the Ki value, a common way to express binding affinity.

This profiling is essential in drug discovery for identifying lead compounds with the desired potency and selectivity for the therapeutic target. frontiersin.org

Evaluation of Binding Affinities and Selectivity of Novel Antagonists (e.g., GR 159897, GR 138676)

Radioligand binding studies utilizing [³H]this compound have been instrumental in characterizing the pharmacological profiles of new tachykinin receptor antagonists.

GR 159897

GR 159897 is a non-peptide antagonist that has been extensively studied using [³H]this compound. nih.gov These binding assays revealed that GR 159897 is a highly potent and selective antagonist for the tachykinin NK₂ receptor. nih.govtocris.com In experiments using Chinese hamster ovary (CHO) cells transfected with human ileum NK₂ receptors, GR 159897 potently inhibited the binding of [³H]this compound, demonstrating a pKᵢ value of 9.5. nih.govtocris.com Similarly, in studies with rat colon membranes, which are rich in NK₂ receptors, GR 159897 showed a pKᵢ of 10.0 against the binding of [³H]this compound. nih.govbioscience.co.ukmedchemexpress.com

Binding Affinity of GR 159897 at Tachykinin Receptors

| Compound | Receptor | Preparation | Radioligand | Binding Affinity (pKᵢ) | Reference |

|---|---|---|---|---|---|

| GR 159897 | Human NK₂ | CHO Cells | [³H]this compound | 9.5 | nih.gov |

| GR 159897 | Rat NK₂ | Colon Membranes | [³H]this compound | 10.0 | nih.gov |

| GR 159897 | Human NK₁ | CHO Cells | N/A | 5.3 | nih.gov |

| GR 159897 | Guinea-Pig NK₃ | Cerebral Cortex | N/A | < 5 | nih.gov |

GR 138676

GR 138676 is a peptidic antagonist that primarily shows potency at NK₃ receptors. nih.gov Its interaction with the NK₂ receptor was evaluated through its ability to inhibit the binding of [³H]this compound. nih.gov In these studies, GR 138676 demonstrated very little activity at NK₂ receptors. nih.gov Specifically, when tested in CHO cells transfected with the human ileum NK₂ receptor, GR 138676 inhibited the binding of [³H]this compound with a pKᵢ of only 6.0. nih.gov This low affinity for the NK₂ receptor, determined using [³H]this compound, contrasts sharply with its high potency at NK₁ (pKB 8.3) and NK₃ (pKB 8.2-8.3) receptors, thereby classifying it as a non-selective NK₃/NK₁ antagonist with poor NK₂ receptor activity. nih.gov

Binding Affinity of GR 138676 at Tachykinin Receptors

| Compound | Receptor | Preparation | Assay Type | Binding Affinity (pKᵢ/pKB) | Reference |

|---|---|---|---|---|---|

| GR 138676 | Human NK₂ | CHO Cells | [³H]this compound Binding | 6.0 | nih.gov |

| GR 138676 | Human NK₁ | U373MG Cells | Functional Assay (Ca²⁺) | 8.3 | nih.gov |

| GR 138676 | Human NK₃ | CHO Cells | Functional Assay (Arachidonic Acid) | 8.3 | nih.gov |

| GR 138676 | Rat NK₃ | Portal Vein | Functional Assay (Contraction) | 8.2 | nih.gov |

Comparative Analysis of Receptor Occupancy with Other Tachykinin Receptor Ligands

Competitive binding experiments using [³H]this compound inherently provide a comparative analysis of receptor occupancy. nih.gov The principle of these assays is that an unlabeled ligand competes with the fixed concentration of [³H]this compound for binding to the NK₂ receptor. nih.gov The potency of a test compound in displacing [³H]this compound is a direct measure of its affinity and, by extension, its ability to occupy the receptor at a given concentration.

A ligand with a high binding affinity (low Kᵢ or high pKᵢ value), such as GR 159897, will effectively displace [³H]this compound at low nanomolar concentrations, indicating that it can achieve high receptor occupancy at the NK₂ receptor. nih.gov In contrast, a ligand with low affinity, such as GR 138676 at the NK₂ receptor, requires much higher concentrations to cause significant displacement of [³H]this compound, signifying poor receptor occupancy at this particular site. nih.gov

Therefore, the use of [³H]this compound allows for a quantitative ranking of the receptor occupancy of various unlabeled ligands at the NK₂ receptor. The high pKᵢ of 10.0 for GR 159897 at rat NK₂ receptors indicates it is a very potent occupant of this receptor, far more so than GR 138676, which has a pKᵢ of 6.0 at the human NK₂ receptor. nih.govnih.gov This comparative data is crucial for selecting compounds with the desired profile for further investigation into their physiological and pathophysiological roles. nih.gov

Pharmacological Dissection of Neurokinin 2 Receptor Function

In Vitro Functional Assays Related to Neurokinin 2 Receptor Activation

In vitro assays are fundamental to understanding the molecular interactions and physiological responses governed by NK2 receptor activation. GR 100679 plays a pivotal role in these experimental setups, particularly in its radiolabeled form, to quantify the binding and potency of other chemical entities.

Isolated tissue preparations, such as the guinea-pig trachea, are classic models for studying NK2 receptor function due to their dense expression of this receptor type. In these assays, the application of NK2 receptor agonists, like [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (also known as GR64349), induces a measurable contraction of the tracheal smooth muscle. This response is mediated specifically by the activation of NK2 receptors.

The role of this compound in this context is not as a direct modulator of the contraction itself, but as a critical tool in associated binding assays. The radioligand [3H]GR100679 is used to label the NK2 receptors in membranes prepared from these tissues or from cell lines expressing the receptor. The ability of novel antagonist compounds, such as GR 159897, to inhibit the contraction caused by NK2 agonists is correlated with their ability to displace [3H]GR100679 in binding experiments. This confirms that the observed functional antagonism (i.e., relaxation of the trachea) is indeed due to interaction with the NK2 receptor.

The potency of a competitive antagonist is often expressed as a pA2 value, which is derived from its ability to shift the concentration-response curve of an agonist in functional assays, such as the guinea-pig trachea contraction model. While pA2 values are determined for functional antagonists like GR 159897, the primary utility of this compound lies in radioligand binding assays, which determine the binding affinity (pKi) of a compound for the receptor.

The pKi value represents the negative logarithm of the inhibition constant (Ki) and indicates how effectively a compound competes with the radioligand ([3H]GR100679) for the binding site on the NK2 receptor. A higher pKi value signifies a greater binding affinity. These binding studies are crucial for quantifying the potency of new antagonists at the molecular level. For instance, the antagonist GR 159897 was found to inhibit the binding of [3H]GR100679 to human NK2 receptors with a high affinity, demonstrating its potent interaction with the receptor.

| Compound | Preparation | Assay Type | Value | Reference |

|---|---|---|---|---|

| GR 159897 | Human NK2-transfected CHO cells | [3H]GR100679 Binding (pKi) | 9.5 | |

| GR 159897 | Rat colon membranes | [3H]GR100679 Binding (pKi) | 10.0 | |

| GR 159897 | Guinea-pig trachea | Functional Antagonism (pA2) | 8.7 | |

| GR138676 | Human ileum NK2-transfected CHO cells | [3H]GR100679 Binding (pKi) | 6.0 |

Activation of G protein-coupled receptors like the NK2 receptor initiates intracellular signaling cascades. The primary pathways involve the Gq/G11 and Gs proteins, leading to measurable changes in intracellular calcium (Ca2+) levels and cAMP flux. Assays measuring these second messengers are used to study the functional consequences of receptor activation and antagonism.

[3H]GR100679 is essential for validating the tools used in these signaling studies. For example, before a cell line (e.g., Chinese hamster ovary (CHO) cells transfected with the human NK2 receptor) is used to measure calcium flux, its receptor population is characterized using [3H]GR100679 binding assays. Furthermore, when testing a new compound's effect on signaling, its lack of activity at the NK2 receptor can be confirmed by its inability to displace [3H]GR100679 from the receptor site. For instance, the compound GR138676 was shown to have little activity at NK2 receptors, a finding substantiated by its low affinity in inhibiting [3H]GR100679 binding (pKi of 6.0). This allows researchers to confidently attribute any observed effects on signaling cascades like arachidonic acid mobilization to other receptor types.

Quantification of Antagonist Potency against Neurokinin 2 Receptor Agonists (pA2 values)

Preclinical In Vivo Models for Investigating Neurokinin 2 Receptor Modulation

In vivo models are critical for assessing the physiological effects of modulating NK2 receptor activity within a whole organism. These studies bridge the gap between in vitro findings and potential therapeutic applications.

To investigate the role of NK2 receptors in the central nervous system, researchers employ various behavioral paradigms in rodents. Models such as the mouse light-dark box and the elevated plus maze are standard for assessing anxiolytic-like activity. In these tests, an increase in time spent in the more aversive areas (the light compartment or the open arms) is indicative of a reduction in anxiety.

The development of NK2 receptor antagonists with potential anxiolytic properties has been significantly aided by the use of this compound. While this compound itself is not administered in these behavioral tests, the antagonists that are, such as GR 159897, were characterized and validated using [3H]GR100679 binding assays. Studies have shown that NK2 antagonists like GR 159897 produce significant anxiolytic-like effects in both rodent and primate models. This demonstrates anxiolytic-like activity and provides evidence that the NK2 receptor is a viable target for anti-anxiety therapies.

The dense presence of NK2 receptors in airway smooth muscle makes bronchoconstriction a key peripheral response for studying receptor function. In anesthetized guinea pigs, intravenous administration of an NK2 receptor agonist induces potent bronchoconstriction. This model is used to evaluate the in vivo efficacy of NK2 antagonists.

Compounds that potently antagonize this induced bronchoconstriction are considered for development as treatments for respiratory diseases like asthma. The antagonist GR 159897 was shown to be a powerful antagonist of agonist-induced bronchoconstriction in this model, with a long duration of action. The high affinity of GR 159897 for the NK2 receptor, which underlies this in vivo effect, was quantified in vitro through its ability to inhibit the binding of [3H]GR100679. This highlights the indispensable role of this compound as a foundational tool for the in vivo investigation and validation of novel NK2 receptor antagonists.

Neuroanatomical Mapping of Neurokinin 2 Receptor Distribution in Research Species

The precise localization of neurokinin-2 (NK2) receptors in the central and peripheral nervous systems of various research species has been crucial for elucidating their physiological roles. A variety of techniques, including in situ hybridization and immunohistochemistry, have been employed to map the distribution of these receptors. Among the most valuable tools for this purpose has been the use of radiolabeled antagonists in quantitative autoradiography, with compounds like [³H]this compound enabling the visualization and quantification of NK2 binding sites.

Initial studies with less selective radioligands provided early indications of NK2 receptor distribution, but the development of highly selective antagonists, such as this compound, allowed for a more precise characterization. Autoradiographic studies have revealed that while NK2 receptors are expressed in discrete regions of the central nervous system (CNS), their primary localization is in peripheral tissues, particularly in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. guidetopharmacology.org

Central Nervous System Distribution

In the brains of research animals, particularly rats, the density of NK2 receptors is generally low when compared to that of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. researchgate.net However, specific and localized concentrations of NK2 binding sites have been identified in key brain regions associated with emotional processing and other functions.

Autoradiographic studies in the rat brain have successfully mapped these discrete localizations. For instance, NK2-sensitive binding has been observed in several structures, including the prefrontal cortex, the dorsal and ventral hippocampus, the septum, and the thalamus. researchgate.netnih.gov These findings have fueled speculation and further research into the role of NK2 receptors in modulating emotional behaviors. guidetopharmacology.org

The table below summarizes the relative distribution of NK2 receptor binding sites in the central nervous system of the rat, as determined by autoradiographic studies.

| Brain Region | Relative Density of NK2 Binding Sites |

| Cortex | |

| Prefrontal Cortex | Present |

| Limbic System | |

| Hippocampus (Dorsal & Ventral) | Present |

| Septum | Present |

| Thalamus | Present |

This table provides a qualitative summary of NK2 receptor distribution in the rat CNS based on available autoradiographic data.

Peripheral Tissue Distribution

In contrast to the sparse distribution in the CNS, NK2 receptors are abundantly expressed in various peripheral tissues across different research species. The guinea pig has been a particularly useful model for studying tachykinin signaling, as its receptor expression patterns are considered to more closely mimic those in humans than do rats or mice. acnp.org

Immunohistochemical and autoradiographic studies in guinea pigs have detailed the extensive presence of NK2 receptors. In the respiratory system, these receptors are predominantly found on the airway smooth muscle, which aligns with their known role in bronchoconstriction. umich.edu The gastrointestinal tract also shows widespread NK2 receptor expression, particularly on the smooth muscle cells throughout the digestive tract, as well as on nerve fiber varicosities in enteric ganglia. nih.gov

The following table details the distribution of NK2 receptors in the peripheral tissues of the guinea pig.

| Tissue/Organ | Specific Location | Method of Detection |

| Respiratory System | ||

| Lung | Bronchial Smooth Muscle (large airways) | Autoradiography |

| Gastrointestinal Tract | ||

| Esophagus | Smooth Muscle Cells | Immunohistochemistry |

| Stomach | Smooth Muscle Cells | Immunohistochemistry |

| Small Intestine (Ileum) | Smooth Muscle Cells, Myenteric Ganglia | Immunohistochemistry |

| Large Intestine (Colon) | Smooth Muscle Cells, Myenteric Ganglia | Immunohistochemistry |

| Urinary Tract | Smooth Muscle | General Finding |

This table summarizes the key peripheral locations of NK2 receptors in the guinea pig based on immunohistochemical and autoradiographic findings.

Medicinal Chemistry Insights and Structure Activity Relationship Sar of Neurokinin 2 Receptor Ligands

Rational Design Strategies for Non-Peptide Neurokinin 2 Receptor Antagonists (e.g., GR 159897 and related analogues)

The quest for effective NK2 receptor antagonists began with modifications of the natural peptide ligands, such as Neurokinin A (NKA). guidetopharmacology.org However, these initial peptide-based antagonists often suffered from poor bioavailability and lack of specificity. guidetopharmacology.org This led researchers to pursue rational design strategies to create smaller, non-peptide molecules that could mimic the action of the peptide ligands but with improved drug-like properties.

A pivotal strategy in this transition was the development of pharmacophore models. By studying the structure of known peptide antagonists, medicinal chemists could identify the essential chemical features and their spatial arrangement required for binding to the NK2 receptor. This "pharmacophore" then served as a blueprint for designing novel, non-peptidic scaffolds.

The development of potent antagonists like SR 48968 and GR 159897 exemplifies this approach. icm.edu.pl For instance, the creation of GR 159897 involved the optimization of a series of sulfur-containing derivatives. researchgate.net This process of iterative chemical modification and biological testing led to the identification of GR 159897, a highly potent and selective non-peptide antagonist with a pKi of 9.5 at human NK2 receptors. nih.gov This compound potently antagonized bronchoconstriction in preclinical models, demonstrating the success of the rational design approach. nih.gov These non-peptide antagonists are typically more flexible and less bulky than their peptide counterparts, allowing them to penetrate deeper into the transmembrane region of the receptor. icm.edu.pl

Role of GR 100679 and its Analogs in Guiding SAR Studies of NK2 Receptor Ligands

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how a molecule's structure relates to its biological activity. nih.gov In the development of NK2 receptor ligands, the compound This compound played a crucial role, not as a therapeutic agent itself, but as an indispensable research tool.

The primary function of this compound in SAR studies was as a radiolabeled ligand, specifically [3H]GR100679. nih.govnih.gov In this form, it is used in competitive radioligand binding assays. These assays are the gold standard for determining the binding affinity of newly synthesized compounds (analogs) for a target receptor.

The process works as follows:

A preparation of cells or membranes expressing the NK2 receptor is incubated with a fixed concentration of [3H]GR100679.

Increasing concentrations of a new, non-radiolabeled test compound are added to the mixture.

The test compound competes with [3H]GR100679 for binding to the NK2 receptor.

By measuring the amount of radioactivity displaced at each concentration of the test compound, researchers can calculate the test compound's inhibitory constant (Ki), a measure of its binding affinity.

This methodology was central to the development of next-generation antagonists. For example, the high potency of GR 159897 was quantified by its ability to inhibit the binding of [3H]GR100679 to human NK2 receptors expressed in Chinese hamster ovary (CHO) cells. nih.govnews-medical.net The resulting Ki value provides a precise, quantitative measure that allows chemists to directly compare the potency of different analogs and establish a clear SAR. This data guides the optimization process, indicating which structural modifications enhance affinity and which are detrimental.

Table 1: Comparative Binding Affinities of NK2 Receptor Antagonists Determined Using [3H]GR100679

| Compound | Receptor Source | Assay Type | Measured Affinity (pKi) | Reference |

|---|---|---|---|---|

| GR 159897 | Human NK2 in CHO cells | Competitive Binding vs. [3H]GR100679 | 9.5 | nih.gov |

| GR 159897 | Rat colon membranes | Competitive Binding vs. [3H]GR100679 | 10.0 | nih.gov |

This table illustrates how the radioligand [3H]GR100679 is used to quantify the binding affinity of new chemical entities like GR 159897 at the NK2 receptor.

Conformational Analysis and Molecular Recognition in Ligand-Receptor Interactions

Understanding how a ligand binds to its receptor at a three-dimensional level is crucial for rational drug design. This involves conformational analysis of the ligand and molecular recognition studies of the ligand-receptor complex. The NK2 receptor, like other G-protein coupled receptors, possesses seven transmembrane helices that form a binding pocket. guidetopharmacology.orgacs.org

Molecular modeling techniques have been extensively used to build 3D models of the NK2 receptor, often using the structure of rhodopsin as a template. acs.orgicm.edu.pl These models allow scientists to simulate how ligands like NKA and non-peptide antagonists dock into the binding site. acs.org Site-directed mutagenesis studies, where specific amino acids in the receptor are changed, have helped identify key residues critical for ligand binding. For example, residues in transmembrane helices 3, 5, and 6 of the human NK2 receptor have been identified as forming part of the binding site for NKA. nih.gov Specifically, a positively charged lysine (B10760008) residue (K180) in the second extracellular loop (ECL2) of the NK2 receptor plays a vital role in the interaction with peptide ligands. nih.gov

Non-peptide antagonists, being more flexible, can adopt specific conformations to fit snugly within this pocket, interacting with these key residues. icm.edu.pl Advanced techniques like Fluorescence Resonance Energy Transfer (FRET) have been employed to measure experimental distances between a fluorescently labeled NK2 antagonist and specific sites on the receptor, providing concrete data to validate and refine molecular models. nih.govresearchgate.net These studies reveal that the receptor can exist in multiple active conformational states, which can be selectively stabilized by different ligands, leading to distinct downstream signaling (e.g., calcium mobilization versus cAMP production). nih.govunige.ch The collective insights from conformational analysis and molecular recognition studies guide the design of new molecules with enhanced affinity and selectivity.

Synthetic Approaches for Developing Modulators of Neurokinin 2 Receptors

The creation of non-peptide NK2 receptor modulators, such as those with piperidine (B6355638) or quinoline (B57606) cores, requires sophisticated multi-step synthetic chemistry. vulcanchem.comacs.org The general strategy often involves a convergent synthesis, where different parts of the molecule are built separately and then combined.

A common approach is to start with a central scaffold, like a piperidine ring, and then add the necessary functional groups through a series of chemical reactions. mdpi.com For example, the synthesis of piperidine-based antagonists might involve:

Alkylation: Attaching a key side chain to the piperidine nitrogen. vulcanchem.com

Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds to build the complex architecture of the molecule. Recent advances have focused on creating more efficient, modular strategies to streamline these syntheses, reducing the number of steps and the reliance on expensive catalysts. news-medical.net

Purification: After synthesis, the crude product must be purified, often using techniques like column chromatography or recrystallization to obtain the pure compound for biological testing. vulcanchem.com

Similarly, the synthesis of 2-phenylquinoline (B181262) antagonists has been described, starting from a common key intermediate which is then elaborated to produce a library of analogs for SAR studies. researchgate.net The development of a series of 1-phenyl-3-pyrrol-1-ylindan-2-carboxamide derivatives as selective NK2 receptor ligands involved an eight-step synthesis, highlighting the complexity of these synthetic endeavors. nih.gov These synthetic efforts are crucial, as they provide the physical compounds needed to test the hypotheses generated from rational design and molecular modeling.

Neurobiological and Physiological Implications of Neurokinin 2 Receptor Engagement in Research

Elucidation of Neurokinin 2 Receptor Role in Central Nervous System Circuits (e.g., anxiety-related behaviors)

Research utilizing NK2 receptor antagonists has provided significant evidence for the involvement of this receptor in the modulation of central nervous system (CNS) circuits, particularly those related to anxiety. researchgate.net Studies in animal models have demonstrated that blocking NK2 receptors can produce anxiolytic-like effects. nih.gov

One key study showed that the NK2 receptor antagonist GR 100679 dose-dependently increased the time that mice spent in the illuminated section of a light-dark box, a standard behavioral test for assessing anxiety. nih.gov This effect was comparable to that of the well-established anxiolytic drug, diazepam, but notably without causing sedation or other overt behavioral changes. nih.gov This finding points to a disinhibitory effect of NK2 antagonists on behaviors suppressed by a novel, aversive environment, strongly suggesting that endogenous tachykinins acting on NK2 receptors play a role in mediating anxiety-related behaviors. nih.gov Further research with other non-peptide NK2 receptor antagonists, such as GR 159897 and SR48968, has corroborated these findings in various rodent and primate models of anxiety. nih.govtocris.comresearchgate.net The localization of NK2 receptors in brain regions critical for emotional processing, including the amygdala and hippocampus, further supports their role in mood and stress responses. researchgate.net

Table 1: Effect of NK2 Receptor Antagonist this compound on Anxiety-Like Behavior in Mice

| Treatment Group | Key Finding | Implication | Reference |

| This compound | Dose-dependently increased time spent in the light side of the light-dark box. | Suggests a disinhibitory action on suppressed behaviors in a novel aversive environment. | nih.gov |

| Diazepam (Control) | Produced a similar increase in time spent in the light side. | Provides a benchmark for the anxiolytic-like effect. | nih.gov |

Functional Contributions of Neurokinin 2 Receptors in Peripheral Tissues and Organ Systems (e.g., respiratory, gastrointestinal)

NK2 receptors are widely distributed in peripheral tissues and are crucial mediators of various physiological functions, particularly in the respiratory and gastrointestinal systems. patsnap.comtocris.com Tachykinins acting on these receptors are involved in processes such as smooth muscle contraction, inflammation, and secretion. tocris.com

In the respiratory tract, NK2 receptors play a significant role in airway smooth muscle contraction, especially in species like the guinea pig. nih.govtocris.com Research has shown that NK2 receptor agonists can induce potent bronchoconstriction. nih.gov The use of antagonists has been critical in delineating this function. For instance, the potent and selective NK2 antagonist GR 159897, whose affinity for the receptor was determined through its ability to displace the radioligand [³H]GR100679, was shown to effectively block agonist-induced contractions of guinea pig trachea. nih.govtocris.com In vivo studies in anesthetized guinea pigs confirmed that this class of antagonists potently counteracts bronchoconstriction induced by an NK2 agonist, demonstrating a long duration of action. nih.govmedchemexpress.com Beyond muscle contraction, NK2 receptors are also implicated in neurogenic inflammation and mucus secretion in the airways. tocris.com

In the gastrointestinal tract, tachykinin receptors, including the NK2 subtype, contribute to the regulation of motility and secretion. tocris.com Research using antagonists like GR 159897, characterized with [³H]GR100679, demonstrated high affinity for NK2 receptors in rat colon membranes, highlighting the importance of this receptor in gut physiology. nih.govresearchgate.net

Table 2: Role of NK2 Receptors in Peripheral Tissues Investigated with Selective Antagonists

| Tissue/System | Agonist-Mediated Effect | Antagonist Effect (e.g., GR 159897) | Research Tool | Reference |

| Respiratory (Guinea Pig Trachea) | Contraction of airway smooth muscle. | Competitively antagonized contractions. | [³H]GR100679 for binding assays. | nih.govtocris.com |

| Respiratory (Anesthetized Guinea Pig) | Bronchoconstriction. | Potently antagonized bronchoconstriction with a long duration of action. | [³H]GR100679 for antagonist characterization. | nih.govmedchemexpress.com |

| Gastrointestinal (Rat Colon) | Modulation of motility and secretion. | High binding affinity to NK2 receptors in colon membranes. | [³H]GR100679 for binding assays. | nih.gov |

Investigation of Neurokinin 2 Receptor Dysregulation in Experimental Disease Models

Given their roles in anxiety, inflammation, and smooth muscle function, the dysregulation of NK2 receptors has been implicated in several pathological conditions. researchgate.netresearchgate.net Consequently, NK2 receptor antagonists have been investigated in various experimental disease models.

The most prominent example is in models of anxiety and mood disorders. researchgate.net As detailed in section 5.1, antagonists like this compound and others have shown efficacy in animal models that mimic aspects of human anxiety disorders. nih.govtocris.com These preclinical results provided a strong rationale for exploring NK2 antagonists as potential therapeutic agents for these conditions. innoprot.comresearchgate.net

In models of respiratory disease, such as allergic airway disease or asthma, the ability of NK2 antagonists to block bronchoconstriction and potentially modulate neurogenic inflammation suggests a therapeutic potential. nih.govtocris.comunipd.itresearchgate.net The potent antagonism of agonist-induced bronchoconstriction in guinea pigs by compounds characterized using this compound serves as a key piece of evidence in this context. nih.gov Preclinical models support the use of NK2 antagonists in disorders like asthma. researchgate.net

Furthermore, the involvement of tachykinins in nociception and inflammation suggests that NK2 receptor dysregulation may contribute to pain and inflammatory conditions like inflammatory bowel disease. researchgate.nettocris.com

Advanced Research Directions and Unanswered Questions for Neurokinin 2 Receptor Ligands

Development of Highly Selective and Potent Neurokinin 2 Receptor Probes

The development of highly selective and potent NK2 receptor probes remains a critical area of research. While compounds like GR 100679 have served as valuable tools, achieving absolute selectivity across the tachykinin receptor family (NK1, NK2, and NK3) and other GPCRs is challenging. nih.govnih.govbioscience.co.ukmedchemexpress.commedchemexpress.eumedchemexpress.com Future research aims to design and synthesize novel ligands with improved affinity and specificity for the NK2 receptor. This involves exploring diverse chemical scaffolds, including both peptide and non-peptide structures, and utilizing structure-activity relationship studies to fine-tune their pharmacological profiles. nih.govmdpi.comresearchgate.net The goal is to minimize off-target effects, which are crucial for accurately dissecting NK2 receptor-specific functions in complex biological systems and for the potential development of therapeutic agents with reduced side effects. bioscience.co.ukmedchemexpress.commedchemexpress.eu The creation of fluorescent or radiolabeled probes based on highly selective ligands is also a key direction to enable advanced research techniques. nih.govacs.orgresearchgate.net

Mechanistic Studies on Downstream Signaling Pathways and Receptor Trafficking

Detailed mechanistic studies on the downstream signaling pathways and receptor trafficking of the NK2 receptor are essential for a comprehensive understanding of its function. NK2 receptors primarily couple to G proteins, leading to the activation of intracellular signaling cascades such as the phospholipase C (PLC) pathway, which increases intracellular calcium levels, and potentially influencing cyclic AMP (cAMP) levels. patsnap.comneuromics.comnih.govinnoprot.com However, the nuances of signaling bias—where different ligands may preferentially activate distinct downstream pathways—for NK2 receptors are still being explored. nih.gov Research is needed to fully elucidate how ligand binding to the NK2 receptor translates into specific cellular responses and how this process can be modulated. Furthermore, understanding NK2 receptor trafficking, including internalization, recycling, and degradation, is vital as these processes regulate receptor availability and signaling duration. unifi.itnih.govphysiology.org Studies investigating the interaction of NK2 receptors with β-arrestins and other intracellular proteins involved in desensitization and internalization are ongoing. researchgate.netnih.gov The potential for NK1 and NK2 receptors to form heterodimers and the functional consequences of such interactions on downstream signaling also represent an active area of investigation. researchgate.netnih.gov

Exploration of Novel Therapeutic Hypotheses Arising from NK2 Receptor Research

Research into NK2 receptor ligands has led to the exploration of novel therapeutic hypotheses in various disease areas. While NK1 receptor antagonists have received significant attention, the potential of targeting NK2 receptors is also being investigated. acnp.orgresearchgate.net Hypotheses include the potential involvement of NK2 receptors in stress-related disorders such as anxiety and depression, based on preclinical studies using NK2 antagonists. researchgate.netresearchgate.netchez-alice.fr Furthermore, the role of NK2 receptors in smooth muscle function suggests potential applications in respiratory and gastrointestinal disorders. unifi.itphysiology.org Research also explores the involvement of NK2 receptors in pain pathways and inflammation. patsnap.comunifi.itneuromics.comphysiology.org Emerging research even suggests a potential role for NK2 receptor modulation in energy balance and metabolic disorders. bioworld.com Future research will focus on rigorously testing these hypotheses in relevant preclinical models and exploring novel chemical entities that can selectively modulate NK2 receptor activity for therapeutic benefit. researchgate.netchez-alice.frbioworld.com

Application of Advanced Imaging Techniques for Receptor Occupancy and Functional Dynamics in Research Models

The application of advanced imaging techniques is crucial for studying NK2 receptor occupancy and functional dynamics in research models. Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), when used with suitable radiolabeled NK2 ligands, can provide valuable information on receptor distribution, density, and the extent to which a ligand occupies the receptors in living subjects. This is particularly important for understanding the pharmacokinetics and pharmacodynamics of NK2 ligands in preclinical research. Developing appropriate radioligands based on highly selective NK2 probes is a prerequisite for these studies. nih.govacs.org Beyond simple occupancy, advanced imaging techniques, including fluorescence-based methods, can potentially provide insights into the conformational changes and functional state of the receptor in real-time, offering a dynamic view of receptor activation and signaling in live cells or tissues. nih.govacs.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.